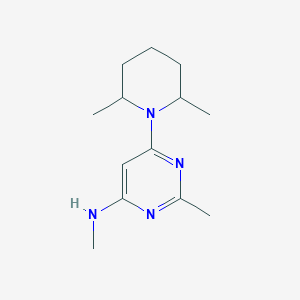
6-(2,6-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Antifungal and Antibacterial Potential
- A study by Jafar et al. (2017) synthesized dimethylpyrimidin-derivatives and investigated their antifungal activity against Aspergillus terreus and Aspergillus niger, finding significant antifungal effects which suggest potential applications as antifungal agents (Jafar et al., 2017).
Structural and Chemical Characterization
- Wang et al. (2010) reported on the unexpected transformation of bis[2-(4,6-dimethylpyrimidin-2-ylsulfanyl)ethyl]amine under hydrothermal conditions into a compound with a unique structural skeleton, providing insights into the behavior of pyrimidinylsulfanyl groups in chemical reactions (Wang et al., 2010).
Heterocyclic Synthesis
- Research by Hamama et al. (2012) focused on the synthesis of substituted pyrimido[4,5-d]pyrimidones, demonstrating a method for constructing complex pyrimidine derivatives, which can be essential for developing novel compounds with potential pharmaceutical applications (Hamama et al., 2012).
Insecticidal and Antimicrobial Evaluation
- Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential, pointing towards the development of new agents in pest and disease management (Deohate & Palaspagar, 2020).
Molecular Design and Drug Development
- A study by Jafar and Hussein (2021) explored synthetic compounds derived from pyrimidin-amine as antiangiogenic agents through docking studies, showing potential for cancer treatment by inhibiting angiogenesis (Jafar & Hussein, 2021).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “6-(2,6-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine”, is an important task of modern organic chemistry .
properties
IUPAC Name |
6-(2,6-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-9-6-5-7-10(2)17(9)13-8-12(14-4)15-11(3)16-13/h8-10H,5-7H2,1-4H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUORYUAHTXTBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NC(=NC(=C2)NC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




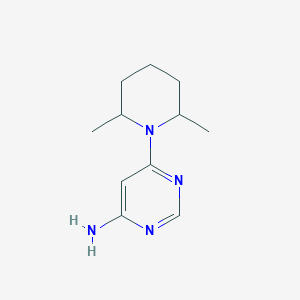
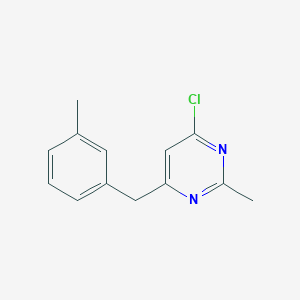

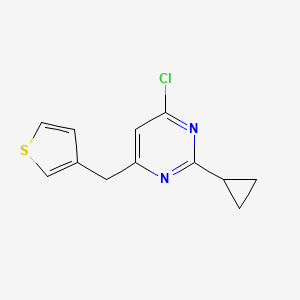

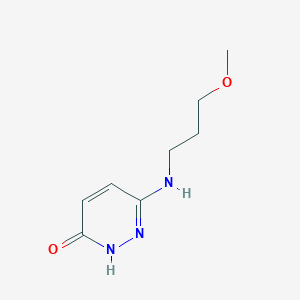


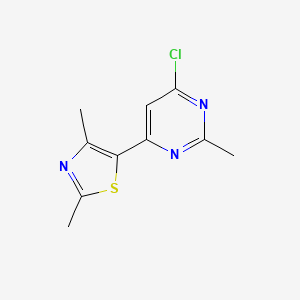
![4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine](/img/structure/B1479341.png)

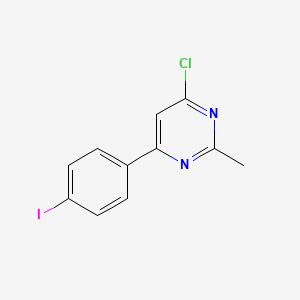
![2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1479345.png)